molecular formula C8H10FN3 B7868380 1-(4-Fluoro-2-methylphenyl)guanidine

1-(4-Fluoro-2-methylphenyl)guanidine

Cat. No.: B7868380
M. Wt: 167.18 g/mol
InChI Key: BTXMWAIHNYCCAZ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a guanidine group. The presence of these substituents can significantly influence the chemical and biological properties of the compound.

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)guanidine can be achieved through various methods. One common approach involves the reaction of 4-fluoro-2-methylaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method includes the use of guanylating agents such as S-methylisothiourea or di(imidazole-1-yl)methanimine, which react with the amine precursor to yield the target compound .

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)guanidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the guanidine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)guanidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with the active sites of enzymes, leading to inhibition or activation of their catalytic activity. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

1-(4-Fluoro-2-methylphenyl)guanidine can be compared with other similar guanidine derivatives, such as:

    1-(4-Chloro-2-methylphenyl)guanidine: Similar structure but with a chlorine atom instead of fluorine. The presence of chlorine can alter the compound’s reactivity and biological activity.

    1-(4-Fluoro-2-ethylphenyl)guanidine: Similar structure but with an ethyl group instead of a methyl group. The ethyl group can affect the compound’s steric properties and interactions with biological targets.

    1-(4-Fluoro-2-methoxyphenyl)guanidine: Similar structure but with a methoxy group instead of a methyl group.

These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s properties and applications.

Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXMWAIHNYCCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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